SB-209670

Description

Overview of Endothelin Peptides and Receptor System in Physiological and Pathophysiological Contexts

The endothelin system comprises a family of peptides, with endothelin-1 (B181129) (ET-1) being the predominant and most studied member. ET-1 is a 21-amino acid peptide primarily produced by vascular endothelial cells, although it is also found in various other tissues, including vascular smooth muscle cells, neurons, astrocytes, and renal medulla cells. ahajournals.orgnih.govguidetopharmacology.org The endothelin peptides exert their effects by binding to specific G protein-coupled receptors, primarily the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. ahajournals.orgnih.gov

The ETA receptor is predominantly located on vascular smooth muscle cells and mediates potent vasoconstriction and cell proliferation. nih.govdovepress.comfrontiersin.org The ETB receptor is found on both endothelial cells and smooth muscle cells. On endothelial cells, ETB receptors are involved in vasodilation through the release of nitric oxide and prostacyclin, as well as the clearance of ET-1 from circulation. dovepress.comfrontiersin.org However, ETB receptors on smooth muscle cells can also mediate vasoconstriction and proliferation, similar to ETA receptors. dovepress.com

In physiological contexts, the endothelin system contributes to the regulation of vascular tone, blood pressure, cell growth, and hormone production. ahajournals.orgguidetopharmacology.orgnih.gov It plays a role in various organ systems, including the cardiovascular, renal, central nervous, gastrointestinal, and respiratory systems. cdnsciencepub.comnih.gov

Disruptions in the endothelin system are implicated in the pathophysiology of numerous diseases. Elevated levels of ET-1 and/or altered receptor expression are associated with conditions such as arterial hypertension, pulmonary arterial hypertension (PAH), chronic kidney disease (CKD), heart failure, atherosclerosis, and cerebral vasospasm. ahajournals.orgnih.govdovepress.comnih.govcdnsciencepub.comtandfonline.com In these pathological states, the vasoconstrictive and proliferative effects mediated by endothelin receptors contribute to increased vascular resistance, tissue remodeling, and organ damage. nih.govdovepress.comtandfonline.com

Rationale for Endothelin Receptor Antagonism as a Research Strategy

Given the significant role of the endothelin system in various diseases, modulating its activity has emerged as a key research strategy to understand disease mechanisms and explore potential therapeutic interventions. Endothelin receptor antagonists (ERAs) are compounds designed to block the binding of endothelin peptides to their receptors, thereby inhibiting their downstream effects. ahajournals.orgnih.gov

The rationale for using ERAs in research is based on the ability to selectively or non-selectively inhibit the actions of endogenous endothelins. By blocking ETA receptors, researchers can investigate the contribution of ETA-mediated vasoconstriction and proliferation to specific disease processes. dovepress.comtandfonline.com Blocking ETB receptors allows for the study of their role in vasodilation, ET-1 clearance, and also their potential contribution to vasoconstriction and proliferation in certain conditions. dovepress.com Dual ETA/ETB receptor antagonists are used to broadly inhibit the effects of endothelins mediated by both receptor subtypes.

The use of ERAs as research tools helps to elucidate the specific roles of ETA and ETB receptors in different tissues and disease states, differentiate between the physiological and pathophysiological actions of endothelins, and assess the potential of endothelin receptor blockade as a therapeutic approach. nih.govpnas.org

Historical Context and Development of SB-209670 as a Research Tool

The discovery of endothelin in 1987 as a potent vasoconstrictor peptide spurred significant interest in developing compounds that could modulate its activity. ahajournals.orgahajournals.org The rapid cloning of endothelin receptors within a few years of the peptide's identification accelerated the search for receptor antagonists. cdnsciencepub.com

This compound is a non-peptide endothelin receptor antagonist that was rationally designed using conformational models of ET-1. pnas.orgnih.gov Its development provided researchers with a valuable tool to investigate the endothelin system without the limitations associated with peptide antagonists, such as poor bioavailability and rapid degradation. pnas.org

Characterization studies demonstrated that this compound is a potent antagonist of both ETA and ETB receptors. Early research showed that this compound selectively inhibits the binding of radiolabeled ET-1 to cloned human ETA and ETB receptor subtypes with high affinity. pnas.orgnih.gov For instance, studies reported Ki values of 0.2 nM for ETA receptors and 18 nM for ETB receptors, indicating a higher affinity for the ETA subtype but also significant activity at the ETB receptor. pnas.orgnih.gov This mixed ETA/ETB receptor antagonism profile made this compound a useful tool for studying the combined effects of blocking both receptor subtypes.

Significance of this compound in Advancing Endothelin System Research

This compound has played a significant role in advancing research into the endothelin system by providing a potent and well-characterized tool for blocking endothelin receptor activity in various experimental settings. Its availability facilitated numerous in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of endothelins.

Research utilizing this compound has contributed to understanding the involvement of endothelin in conditions such as hypertension, ischemia-reperfusion injury, and vascular remodeling. For example, studies in animal models of hypertension demonstrated that this compound could reduce blood pressure, providing evidence for the role of endothelin-1 in the pathogenesis of hypertension in these models. pnas.orgahajournals.orgahajournals.org Investigations using this compound also showed its ability to attenuate neointima formation following balloon angioplasty in rats, highlighting the endothelin system's contribution to vascular smooth muscle cell proliferation and vascular remodeling. pnas.orgnih.govrpsg.org.ukoup.com Furthermore, this compound has been used to study the effects of endothelin receptor blockade in ameliorating ischemia-reperfusion injury in organs like the lung and in reducing portal pressure in models of liver cirrhosis. atsjournals.orgnih.govcdnsciencepub.com

The use of this compound in these diverse research areas has helped to confirm and expand upon the understanding of the endothelin system's involvement in various disease processes, paving the way for further investigations and the development of other endothelin receptor antagonists.

Here is a summary of some research findings using this compound:

| Research Area | Experimental Model | Key Finding (Effect of this compound) | Source |

| Hypertension | Spontaneously hypertensive rats (SHR), Renin-hypertensive rats | Reduced mean arterial pressure. pnas.orgahajournals.orgahajournals.org | pnas.orgahajournals.orgahajournals.org |

| Vascular Remodeling | Rat carotid artery balloon angioplasty | Attenuated neointima formation. pnas.orgnih.govrpsg.org.ukoup.com | pnas.orgnih.govrpsg.org.ukoup.com |

| Ischemia-Reperfusion Injury | Lung allografts in dogs | Improved graft function and survival, reduced pulmonary vascular resistance and lung edema. atsjournals.org | atsjournals.org |

| Portal Hypertension | Biliary cirrhotic rats | Decreased portal pressure by reducing portal venous system resistance. nih.govcdnsciencepub.com | nih.govcdnsciencepub.com |

| Ischemia-induced Neuronal Degeneration | Gerbil stroke model | Protection from neuronal degeneration. pnas.orgnih.gov | pnas.orgnih.gov |

These findings illustrate the utility of this compound as a research tool for investigating the multifaceted roles of the endothelin system in health and disease.

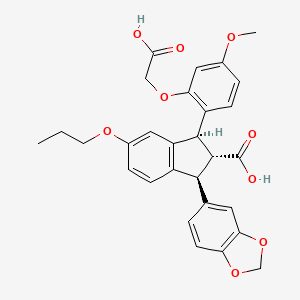

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O9/c1-3-10-35-18-6-7-19-21(12-18)27(20-8-5-17(34-2)13-23(20)36-14-25(30)31)28(29(32)33)26(19)16-4-9-22-24(11-16)38-15-37-22/h4-9,11-13,26-28H,3,10,14-15H2,1-2H3,(H,30,31)(H,32,33)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAVCCWBNUITBB-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935762 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157659-79-5 | |

| Record name | (1S,2R,3S)-1-(1,3-Benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-2,3-dihydro-5-propoxy-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157659-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2- (carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157659795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKB-209670 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I32BCL40Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Receptor Pharmacology of Sb 209670

Endothelin Receptor Subtype Selectivity and Potency Profile

SB-209670 demonstrates differential potency across endothelin receptor subtypes, primarily targeting the ETA and ETB receptors. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com

Antagonism of Endothelin A (ETA) Receptors

Studies have shown that this compound is a potent antagonist of ETA receptors. In isolated rat aorta, which primarily expresses ETA receptors, this compound produced concentration-dependent, parallel rightward shifts in the ET-1 concentration-response curves, indicating competitive antagonism. The equilibrium dissociation constant (Kb) for inhibition of ETA receptor-mediated contraction by this compound was determined to be 0.4 ± 0.04 nM. nih.gov The (+)-antipode of this compound was found to be significantly more potent than the (-)-antipode, highlighting stereoselectivity in its ETA receptor antagonism. nih.govpsu.edu Compared to other antagonists, this compound was reported to be considerably more potent at inhibiting ETA receptor-mediated vascular contraction than the ETA-selective antagonist BQ-123 and the mixed ETA/ETB antagonists bosentan (B193191) or PD142893. nih.gov In canine posterior cerebral arteries, (+/-)-SB 209670 inhibited ET-mediated contractile responses, and these effects were attributed to inhibition of ETA receptors, as the ETB-selective agonist sarafotoxin 6c did not contract these vessels. ahajournals.org

Antagonism of Endothelin B (ETB) Receptors

This compound also exhibits antagonistic activity at ETB receptors, although generally with lower potency compared to ETA receptors in many systems. In isolated rabbit pulmonary artery, this compound inhibited ETB receptors, as demonstrated by concentration-dependent, parallel rightward shifts in the concentration-response curves for both ET-1 and sarafotoxin S6c (S6c). The Kb values for inhibition were 200 ± 9 nM for ET-1 and 52 ± 14 nM for S6c. nih.gov Some research suggests this compound inhibits the activity of ETB receptors in rat vascular endothelium and vascular smooth muscle. targetmol.com

Differential Antagonism Across Endothelin Receptor Subtypes (e.g., ETA/ETB vs. ETC)

This compound is characterized as a mixed ETA/ETB receptor antagonist atsjournals.orgrpsg.org.uk. Its selectivity profile indicates a preferential affinity for the ETA receptor over the ETB receptor. Binding studies using cloned human ET receptor subtypes have shown Ki values of 0.2 nM for ETA and 18 nM for ETB medchemexpress.comnih.govmedchemexpress.commedchemexpress.compnas.orgresearchgate.net. Another study reported Ki values of 0.4 nmol/L for cloned human ETA and 7.0 nmol/L for ETB receptors ahajournals.orgahajournals.org. In cultured rat cerebellar granule cell neurons, displacement binding studies yielded a Ki of 4.0 ± 1.5 nM for ETA and 46 ± 14 nM for ETB receptors nih.gov. These findings consistently show a higher affinity and thus greater potency of this compound for the ETA subtype compared to the ETB subtype. One study using cloned human ET receptors from CHO cell membranes suggested a fivefold preferential selectivity for the ETA receptor oup.com. While the primary focus in the literature is on ETA and ETB, one study investigating rabbit lateral saphenous vein suggested the presence of a lower affinity contractile site with characteristics of an ETC receptor, and SB 209670 demonstrated antagonism at this site with a Kb of 38 nM. capes.gov.br

Here is a summary of the potency data:

| Receptor Subtype | Species/System | Assay Type | Potency (Ki or Kb) | Reference |

| ETA | Cloned human ET receptors | Binding | 0.2 nM | medchemexpress.comnih.govmedchemexpress.commedchemexpress.compnas.orgresearchgate.net |

| ETA | Cloned human ET receptors | Binding | 0.4 nmol/L | ahajournals.orgahajournals.org |

| ETA | Cultured rat cerebellar neurons | Displacement Binding | 4.0 ± 1.5 nM | nih.gov |

| ETA | Isolated rat aorta | Functional (Kb) | 0.4 ± 0.04 nM | nih.gov |

| ETB | Cloned human ET receptors | Binding | 18 nM | medchemexpress.comnih.govmedchemexpress.commedchemexpress.compnas.orgresearchgate.net |

| ETB | Cloned human ET receptors | Binding | 7.0 nmol/L | ahajournals.orgahajournals.org |

| ETB | Cultured rat cerebellar neurons | Displacement Binding | 46 ± 14 nM | nih.gov |

| ETB | Isolated rabbit pulmonary artery | Functional (Kb) | 200 ± 9 nM (ET-1) | nih.gov |

| ETB | Isolated rabbit pulmonary artery | Functional (Kb) | 52 ± 14 nM (S6c) | nih.gov |

| ETC | Rabbit lateral saphenous vein | Functional (Kb) | 38 nM | capes.gov.br |

Quantitative Ligand-Receptor Binding Characteristics

The binding of this compound to endothelin receptors has been studied using radiolabeled ligands to quantify its affinity and kinetic properties.

Competitive Binding Studies using Radiolabeled Ligands (e.g., ¹²⁵I-Endothelin-1)

Competitive binding studies using ¹²⁵I-labeled ET-1 have been instrumental in characterizing the affinity of this compound for endothelin receptor subtypes. This compound selectively inhibits the binding of ¹²⁵I-labeled ET-1 to cloned human ETA and ETB receptor subtypes medchemexpress.comnih.govmedchemexpress.commedchemexpress.compnas.orgresearchgate.net. Studies using cloned human ET receptors expressed in Chinese hamster ovary (CHO) cells showed that this compound competes for ¹²⁵I-ET-1 binding with apparent Ki values of 0.43 ± 0.09 nM for ETA and 14.7 ± 3.0 nM for ETB receptors psu.edu. This inhibition was found to be competitive, as the addition of this compound in saturation binding experiments resulted in a decrease in affinity (increased Km) without altering the maximum binding capacity (Bmax) psu.edu. Similar observations regarding competitive inhibition were made in cultured rat cerebellar granule cell neurons using ¹²⁵I-ET-1 displacement studies nih.gov. The binding affinity of the racemic mixture (±)-SB 209670 was primarily attributed to the (+)-antipode psu.edu.

Studies using [³H]SB 209670, a tritium-labeled version of the antagonist, have also been performed. The binding of [³H]SB 209670 to cloned human ETA and ETB receptors was found to be specific, saturable, and of high affinity. The apparent dissociation constants (Kd) were reported as 0.20 nM for ETA and 1.0 nM for ETB receptors. nih.gov

Binding Kinetics on Cloned Human Endothelin Receptors

Studies using [³H]SB 209670 provided insights into the binding kinetics of this antagonist. The binding of [³H]SB 209670 to cloned human ETA and ETB receptors was found to be reversible, unlike the binding of ¹²⁵I-ET-1, which can exhibit slow dissociation nih.gov.

In vitro characterization using ligand-binding assays with [¹⁸F]-SB209670 on human heart tissue demonstrated that the binding was time-dependent with a half-life (t₁/₂) for association of 3.8 minutes and an association rate constant (kobs) of 0.182 ± 0.032/min. researchgate.netnih.gov

Binding Characteristics on Neuronal Endothelin Receptors

Studies investigating the binding characteristics of this compound on endothelin (ET) receptor subtypes have been conducted using cultured rat cerebellar granule cell neurons. Displacement binding experiments with [125I]ET-1, in the presence of the ETB receptor-selective agonist sarafotoxin 6c (S6c), allowed for the determination of the affinity of (±)-SB 209670 for the ETA receptor. The measured Ki value for (±)-SB 209670 at the neuronal ETA receptor was 4.0 ± 1.5 nM. nih.gov Similarly, binding studies conducted in the presence of the ETA receptor-selective antagonist BQ123 enabled the measurement of the affinity of (±)-SB 209670 for the neuronal ETB receptor, yielding a Ki value of 46 ± 14 nM. nih.gov These findings indicate that this compound exhibits high affinity for both types of neuronal endothelin receptors. nih.gov

Binding studies using [3H]SB 209670 with cloned human ETA and ETB receptors demonstrated specific, saturable, and high-affinity binding. nih.gov The apparent dissociation constants were determined to be 0.20 nM for ETA receptors and 1.0 nM for ETB receptors. nih.gov Maximum binding capacities were 4.7 pmol/mg protein for ETA receptors and 22.5 pmol/mg protein for ETB receptors. nih.gov Unlike [125I]ET-1, the binding of [3H]SB 209670 was found to be reversible. nih.gov Competition binding studies using [3H]SB 209670 and unlabeled agonists (ET-1, ET-3, and S6c) indicated that these agonists displayed similar affinities for human ETB receptors. nih.gov However, with ETA receptors, ET-1 was approximately 50-fold more potent than ET-3 and 1500-fold more potent than S6c. nih.gov Nonselective nonpeptide antagonists, including (±)-SB 209670 and SB 209670, were found to be 2 to 10 times more potent for ETA than ETB receptors. nih.gov

Binding Affinity (Ki) of this compound

| Receptor Type (Species/Source) | Ki (nM) | Reference |

| ETA (Cultured rat cerebellar granule cells) | 4.0 ± 1.5 | nih.gov |

| ETB (Cultured rat cerebellar granule cells) | 46 ± 14 | nih.gov |

| ETA (Cloned human) | 0.4 (approx) | nih.govresearchgate.netahajournals.orgnih.gov |

| ETB (Cloned human) | 7.0 (approx) | ahajournals.org |

| ETA (Cloned human) | 0.20 (apparent) | nih.gov |

| ETB (Cloned human) | 1.0 (apparent) | nih.gov |

| ETA (Cloned human) | 0.43 ± 0.09 | researchgate.net |

| ETB (Cloned human) | 14.7 ± 3.0 | researchgate.net |

Functional Receptor Antagonism in Isolated Biological Systems

This compound acts as a potent and competitive antagonist in functional studies using isolated vascular smooth muscle. ahajournals.org It produces concentration-dependent inhibition of endothelin-1 (B181129) (ET-1)-mediated vasoconstriction in isolated vascular tissues. nih.govresearchgate.netpnas.org

Inhibition of Endothelin-Mediated Vasoconstriction in Isolated Vascular Tissues

This compound has been shown to produce concentration-dependent inhibition of ET-1-mediated vasoconstriction in isolated vascular tissues, such as the rat aorta and rabbit pulmonary artery. nih.govpnas.org In the isolated rat aorta, this compound inhibited ETA-mediated vasoconstriction induced by ET-1. pnas.org In the isolated rabbit pulmonary artery, it inhibited ETB-mediated vasoconstriction. pnas.org SB 209670 inhibited ET-1-induced contractility in rat aorta with a pKB value of 9.1, which was consistent with its observed binding affinity in vitro. cdnsciencepub.com

Modulation of Contractile Responses in Diverse Tissue Preparations (e.g., human airways, rabbit saphenous vein)

In the rabbit isolated saphenous vein, contraction is mediated by a heterogeneous endothelin receptor population, including ETB2-like and ETC-like receptors on the vascular smooth muscle. nih.govcapes.gov.br SB 209670 has been shown to inhibit these contractile responses. nih.govcapes.gov.br It differentially antagonized the high-affinity phases of isopeptide concentration-response curves depending on the competing agonist. capes.gov.brnih.gov Relative to the KB obtained against sarafotoxin S6c (STXc) (0.15 nM), SB 209670 was 10-fold less potent when ET-1 was used as the competing agonist at the high-affinity site. capes.gov.brnih.gov This differential effect was not observed at the low-affinity site (KB = 38 nM). capes.gov.brnih.gov SB 209670 produced parallel, concentration-dependent rightward shifts in the concentration-response curve to STXc. capes.gov.brnih.gov At the low-affinity ETC-like mediated component in rabbit saphenous vein, SB 209670 inhibited responses with a Kb of 38 nM. nih.gov

While the provided information mentions human airways in the context of smooth muscle function and receptor subtypes google.com, and a link between SB 209670 and airway smooth muscle contractility is suggested scholaris.ca, detailed research findings on this compound's specific modulation of contractile responses in human airways are not explicitly available in the provided snippets.

Functional Antagonism (Kb/IC50) of this compound in Isolated Tissues

| Tissue/Preparation | Agonist Used | Receptor Subtype | Metric (Kb/IC50) | Value | Reference |

| Rat aorta | ET-1 | ETA | pKB | 9.1 | cdnsciencepub.com |

| Rabbit pulmonary artery | - | ETB | Inhibition | Concentration-dependent | pnas.org |

| Rabbit saphenous vein | STXc | ETB2-like (High affinity) | Kb | 0.15 nM | nih.govcapes.gov.br |

| Rabbit saphenous vein | ET-1 | ETB2-like (High affinity) | Kb | 1.5 nM (approx 10x less potent than vs STXc) | capes.gov.brnih.gov |

| Rabbit saphenous vein | STXc | ETC-like (Low affinity) | Kb | 38 nM | nih.govcapes.gov.brnih.gov |

| Rabbit saphenous vein | ET-3, STXc | ETB1-like | IC50 (approx) | 3 nM | nih.govcapes.gov.brnih.govresearchgate.net |

Effects on Endothelium-Dependent Vasorelaxation

In the rabbit saphenous vein, endothelin-3 (ET-3) has been shown to produce endothelium-dependent vasorelaxation in the presence of active tone. nih.govcapes.gov.brnih.govresearchgate.net This vasorelaxation is consistent with being mediated by an ETB1-like receptor located on the endothelium. nih.govcapes.gov.brnih.govresearchgate.net SB 209670 has been found to antagonize this endothelium-dependent vasorelaxation, with an approximate IC50 of 3 nM. nih.govcapes.gov.brnih.govresearchgate.net Furthermore, studies in conscious rats suggest a link between renal endothelial ETB receptors and nitric oxide (NO), a key mediator of vasorelaxation. physiology.org this compound significantly lowered the cGMP content of small renal arteries in vitro, strengthening this connection. physiology.org

Cellular and Molecular Mechanisms of Action of Sb 209670

Signal Transduction Pathway Inhibition

Endothelin-1 (B181129) (ET-1), a key endogenous ligand for ET receptors, activates various signal transduction cascades that contribute to its biological effects, including vasoconstriction and cell proliferation ahajournals.orgoup.com. SB-209670, by blocking ET receptors, inhibits these downstream signaling events nih.gov.

Modulation of Phosphatidylinositol Turnover

Endothelin-1 stimulates phosphatidylinositol (PI) turnover, a process involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govoup.com. This pathway is linked to the activation of phospholipase C nih.gov. Studies have shown that ET-1 induces a concentration-dependent stimulation of PI turnover nih.gov. This compound has been demonstrated to inhibit this ET-1-mediated increase in PI turnover nih.govnih.govresearcher.life.

Data on the inhibition of PI turnover by this compound:

| Agonist | Effect on PI Turnover | Inhibitor | This compound Effect | Citation |

|---|---|---|---|---|

| ET-1 | Stimulation | This compound (3 µM) | Inhibited ET-1 evoked increase | nih.govresearcher.life |

Regulation of Intracellular Calcium Mobilization

Activation of endothelin receptors, particularly ETA receptors, leads to the mobilization of intracellular calcium, primarily through the IP3-mediated release of calcium from the endoplasmic reticulum oup.comresearchgate.netnih.gov. This increase in intracellular calcium is a critical step in endothelin-induced cellular responses like contraction and proliferation researchgate.netuni-greifswald.de. This compound has been shown to inhibit ET-1-mediated intracellular calcium release in a concentration-dependent manner nih.gov.

Influence on Extracellular Calcium Influx Mechanisms

Endothelin-induced calcium signaling also involves the influx of extracellular calcium through various channels nih.govjci.orgumich.edu. While intracellular calcium release is a significant component, extracellular calcium influx also contributes to sustained responses nih.govfrontiersin.org. Research indicates that endothelin receptor activation can influence extracellular calcium entry nih.govjci.org. Although some studies on other agonists or contexts did not show an effect of this compound on hypoxic venoconstriction potentially involving calcium ahajournals.org, the primary mechanism of this compound as an endothelin receptor antagonist would indirectly influence calcium influx pathways coupled to these receptors. Studies in human bronchial smooth muscle suggest differences in the relative contributions of intracellular and extracellular Ca2+ mobilization depending on the endothelin receptor subtype activated nih.gov.

Impact on Cell Proliferation and Hyperplasia

Endothelin-1 is recognized as a mitogenic peptide that promotes cell proliferation, particularly in vascular smooth muscle cells (VSMCs) ahajournals.orgoup.comfrontiersin.org. This proliferative effect contributes to the development of vascular pathologies such as atherosclerosis and restenosis ahajournals.orgahajournals.org. This compound has been investigated for its ability to attenuate these proliferative processes ahajournals.orgahajournals.org.

Inhibition of Vascular Smooth Muscle Cell Mitogenesis

Endothelin-1 stimulates VSMC proliferation ahajournals.orgahajournals.orgahajournals.orgebi.ac.uk. Studies have demonstrated that this compound can inhibit the proliferative effects of endothelin in vitro ahajournals.orgahajournals.orgahajournals.org. For instance, ET-1 has been shown to induce a significant increase in VSMC [3H]thymidine incorporation, a measure of DNA synthesis and cell proliferation, which was inhibited by this compound ahajournals.org.

Data on the inhibition of VSMC mitogenesis by this compound:

| Cell Type | Agonist | Effect of Agonist | This compound Effect | IC50 (this compound) | Citation |

|---|

Attenuation of Neointima Formation

Neointima formation, the thickening of the inner layer of a blood vessel wall, is a key process in the development of restenosis following procedures like angioplasty ahajournals.orgahajournals.org. Endothelin-1 plays a pathogenic role in neointimal formation ahajournals.orgahajournals.org. This compound has been shown to attenuate neointima formation in experimental models medchemexpress.comnih.govnih.govahajournals.orgahajournals.org. Studies in rats have demonstrated that administration of this compound reduces the degree of neointimal formation following carotid artery balloon angioplasty medchemexpress.comnih.govnih.govahajournals.org.

Data on the attenuation of neointima formation by this compound:

| Model | Intervention | This compound Dose and Regimen | Effect on Neointima Formation | Citation |

|---|---|---|---|---|

| Rat carotid artery balloon angioplasty | Angioplasty + Vehicle | - | Increased neointima formation | ahajournals.org |

Modulation of Growth Factor Signaling Pathways

This compound has been shown to influence pathways mediated by growth factors, notably those involving the vascular endothelial growth factor family. This modulation appears to contribute to its observed biological effects in various experimental models.

Normalization of Vascular Endothelial Growth Factor (VEGF) Expression

Research indicates that this compound can modulate the expression levels of Vascular Endothelial Growth Factor (VEGF). In studies using streptozotocin-induced diabetic rats, which exhibit increased retinal VEGF expression, treatment with this compound was found to reverse this upregulation nih.govresearchgate.net. Specifically, in the retinas of diabetic rats treated with vehicle, VEGF protein levels were significantly elevated compared to non-diabetic controls. Treatment with this compound significantly reversed this increase nih.govresearchgate.net.

Similarly, in a study investigating spontaneously hypertensive stroke-prone rats, which showed upregulated VEGF in the frontal cortex, long-term treatment with this compound markedly reversed this upregulation nih.gov.

However, in a different model involving lipopolysaccharide-induced endotoxemic rats, where cardiac VEGF levels were increased, co-administration with this compound resulted in a further increase in the elevated levels of cardiac VEGF angiogenic signaling researchgate.net. These findings suggest that the effect of this compound on VEGF expression may be context-dependent, varying with the underlying pathological condition.

Table 1: Effect of this compound on Retinal VEGF Protein Levels in Diabetic Rats

| Group | Retinal VEGF Level (pg/mg) |

| Non-DM Control | 26.2 |

| DM + Vehicle | 32.8 |

| DM + this compound | 28.6 |

*Data derived from research in streptozotocin-induced diabetic rats nih.govresearchgate.net.

Restoration of VEGF Receptor Expression

In addition to its effects on VEGF expression, this compound has been shown to influence the expression of VEGF receptors. In the study using streptozotocin-induced diabetic rats, which exhibited significant decreases in cardiac expression of VEGF receptors, treatment with this compound reversed these alterations to control levels nih.gov. The receptors studied included Flt-1 (VEGFR1) and KDR (VEGFR2) nih.govphysiology.org.

In spontaneously hypertensive stroke-prone rats that showed upregulation of VEGF receptors (KDR and Flt-1) in the frontal cortex, treatment with this compound also reversed this upregulation nih.gov. These results suggest that this compound can help normalize aberrant VEGF receptor expression in different disease states.

Regulation of Akt Phosphorylation

This compound has been observed to impact the phosphorylation of Akt, a key protein kinase involved in various cellular processes including survival and metabolism. In the study on streptozotocin-induced diabetic rat hearts, which showed significant decreases in the phosphorylation of Akt, treatment with this compound reversed these decreases to control levels nih.govphysiology.orguncg.edu.

Conversely, another study investigating vascular endothelial cells indicated that this compound prevented the phosphorylation of Akt tandfonline.com. This suggests that the effect of this compound on Akt phosphorylation may depend on the cell type or the specific experimental context.

Influence on Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation

The phosphorylation of endothelial Nitric Oxide Synthase (eNOS), an enzyme crucial for producing nitric oxide (NO) which plays a role in vascular function, is also influenced by this compound. Research in streptozotocin-induced diabetic rat hearts demonstrated significant decreases in eNOS phosphorylation. Treatment with this compound was found to reverse these decreases, restoring eNOS phosphorylation levels towards those observed in control animals nih.govphysiology.orguncg.edu. Phosphorylation at specific residues, such as Ser1177, is known to activate eNOS mdpi.com.

Effects on Cellular Apoptosis and Survival

This compound has demonstrated effects on cellular apoptosis, a programmed cell death process. This is particularly relevant in the context of tissue injury and transplantation.

Decreasing Lung Allograft Apoptosis

Studies have investigated the effect of this compound on apoptosis in lung allografts following ischemia-reperfusion injury, a common challenge in lung transplantation. Treatment of lung allografts with this compound has been shown to decrease the level of apoptosis observed after ischemia-reperfusion injury nih.govnih.govresearchgate.net.

Quantitative analysis using TUNEL staining, a method to detect apoptotic cells, revealed significantly higher staining in control lung allografts compared to both native lungs and allografts treated with this compound nih.govnih.govresearchgate.net. This indicates that this compound treatment can ameliorate lung injury by reducing apoptosis in the allograft nih.govnih.govresearchgate.net.

Table 2: Effect of this compound on Lung Allograft Apoptosis (TUNEL Staining)

| Group | TUNEL Staining (% or Arbitrary Units) |

| Native Lungs | 5.00 ± 0.56 (or 5.0% ± 0.6%) |

| Saline (Control) | 40.67 ± 6.16 (or 40.7% ± 6.2%) |

| This compound Treatment | 14.13 ± 2.84 (or 14.1% ± 2.8%) |

*Data represents findings from studies on lung allografts following ischemia-reperfusion injury nih.govnih.govresearchgate.net. Note: The units in the source snippets vary slightly (% or arbitrary units), but the relative differences and statistical significance are consistent.

Cellular Protection Mechanisms in Ischemic Injury

Ischemic injury, resulting from insufficient blood supply to tissues, triggers a complex cascade of events leading to cellular dysfunction and death. A key mediator in the pathophysiology of ischemic injury is the endothelin (ET) system, particularly endothelin-1 (ET-1). Elevated levels of ET-1 are observed in ischemic tissues, including the brain and heart, contributing to detrimental effects such as potent vasoconstriction and pro-inflammatory responses. nih.govnih.govmdpi.com Endothelin receptors, specifically ETA and ETB subtypes, are widely distributed on various cell types involved in ischemic injury, including neurons, glial cells, and vascular endothelial cells. nih.gov Activation of these receptors by increased ET-1 can exacerbate tissue damage.

This compound is characterized as a potent, non-peptide antagonist of both ETA and ETB receptors. nih.govnih.govatsjournals.org By blocking the binding of endogenous endothelins, this compound aims to counteract the deleterious effects mediated through these receptors during ischemic conditions.

One proposed mechanism of cellular protection by this compound in ischemic injury involves the mitigation of vasoconstriction. ET-1 is a powerful vasoconstrictor, and its increased levels during ischemia can further compromise blood flow, exacerbating cellular hypoxia and nutrient deprivation. nih.govmdpi.com Antagonism of ETA receptors, which are primarily responsible for vasoconstriction, by this compound can help maintain or improve blood flow to the affected tissue, thereby limiting the extent of cellular damage. nih.govnih.gov

Furthermore, the endothelin system is implicated in the inflammatory response that contributes to ischemia-reperfusion injury. atsjournals.orgnih.gov Studies suggest that blocking ET receptors can reduce the sequestration of inflammatory cells in injured tissue. atsjournals.org This reduction in inflammation can contribute to cellular protection by limiting secondary damage caused by immune cell infiltration and the release of inflammatory mediators.

Research findings in animal models have provided evidence for the cellular protective effects of this compound in ischemic injury. In a gerbil stroke model, this compound demonstrated significant protection against ischemia-induced neuronal degeneration. nih.govnih.govresearchgate.net A specific study reported that intracerebroventricular administration of 50 µg of this compound resulted in 94% neuronal protection in this model. researchgate.net

| Model System | Injury Type | This compound Administration Route | This compound Dose | Observed Cellular Protection Effect | Citation |

| Gerbil Stroke Model | Cerebral Ischemia | Intracerebroventricular | 50 µg | 94% neuronal protection | researchgate.net |

| Rat Lung Allograft | Ischemia-Reperfusion | Not specified | Not specified | Improved function, reduced inflammatory cell sequestration | atsjournals.org |

Note: Data presented is based on specific findings from cited research. Dosage and administration details beyond what is presented were excluded per instructions.

Despite some variations observed across different experimental models, the core cellular protection mechanism of this compound in ischemic injury is primarily attributed to its ability to antagonize endothelin receptors, thereby mitigating the harmful effects of elevated endothelins on vasoconstriction and inflammation, and potentially offering direct protective effects on vulnerable cells like neurons.

Preclinical Efficacy Studies and Elucidation of Endothelin S Pathophysiological Roles

Cardiovascular System Studies

The cardiovascular effects of SB-209670 have been extensively studied, particularly in models of hypertension and vascular injury, demonstrating a role for endogenous endothelin in these conditions. ahajournals.orgnih.govresearchgate.netnih.govahajournals.orgahajournals.org

Hypertension Research Models

Studies utilizing various hypertensive rat models have demonstrated the antihypertensive effects of this compound and supported the involvement of ET-1 in the pathogenesis of hypertension. ahajournals.orgnih.govresearchgate.netahajournals.orgnih.govahajournals.org

Effects in Spontaneously Hypertensive Rats (SHR)

In conscious, unrestrained spontaneously hypertensive rats (SHR), sustained intravenous infusion of this compound produced a significant and reversible reduction in mean arterial pressure. ahajournals.orgnih.govahajournals.org For instance, an infusion of 10 μg·kg−1·min−1 for 6 hours resulted in approximately a 25 mm Hg reduction in blood pressure. ahajournals.orgnih.govahajournals.org This antihypertensive effect was associated with a decrease in total peripheral resistance (13% decrease) and bradycardia (16% decrease in heart rate). ahajournals.orgnih.govahajournals.orgahajournals.org Despite the bradycardia, cardiac output showed only a minimal reduction (3%) due to an elevation in stroke volume (15%). ahajournals.orgnih.govahajournals.orgahajournals.org Intraduodenal administration of this compound also showed a sustained antihypertensive effect in conscious SHR, with a reduction of approximately 35 mm Hg observed 5 hours after administration. ahajournals.orgnih.govahajournals.org Studies also indicated that this compound caused generalized vasodilation in various vascular beds in SHR, including renal, mesenteric, and hindquarters. nih.gov

Table 1: Hemodynamic Effects of this compound Infusion in Conscious SHR

| Parameter | Change (%) |

| Mean Arterial Pressure | ~ -16% |

| Heart Rate | -16% |

| Cardiac Output | -3% |

| Stroke Volume | +15% |

| Total Peripheral Resistance | -13% |

*Data derived from studies involving sustained intravenous infusion of this compound in SHR. ahajournals.orgnih.govahajournals.orgahajournals.org

Effects in Renin-Hypertensive Rat Models

This compound was also found to be antihypertensive in renin-hypertensive rats, lowering blood pressure to an extent similar to that observed in SHR. ahajournals.orgnih.govahajournals.orgahajournals.org Infusion of this compound at doses of 10 and 100 μg·kg−1·min−1 resulted in significant reductions in blood pressure (19% and 20%, respectively) in renin-hypertensive rats after 2 hours. ahajournals.orgahajournals.org Unlike in SHR, the antihypertensive action in renin-hypertensive rats was not associated with bradycardia. ahajournals.org

Evaluation in Angiotensin II-Dependent Hypertension Models (e.g., TGR(mREN-2)27 rats)

Studies in transgenic (mRen-2)27 rats, a model of renin-dependent hypertension, have also investigated the effects of this compound. nih.govoup.comahajournals.orgoup.comcapes.gov.brphysiology.org this compound exerted sustained antihypertensive effects in these rats when infused for 50 hours, similar to the effects of an ETA-selective antagonist. nih.gov An acute intravenous infusion of this compound was reported to have a hypotensive effect in male heterozygous TGR(mREN-2)27 rats. oup.comahajournals.org This hypotensive effect was found to be synergistic with that of losartan (B1675146), an angiotensin II AT-1 receptor antagonist. oup.comahajournals.org However, some studies in this model did not find a significant effect of endothelin antagonists, including bosentan (B193191) (a mixed ETA/ETB antagonist), on the development of hypertension and target organ damage, despite observing a hypotensive effect with this compound in older animals. oup.comahajournals.org

Ischemia-Reperfusion Injury Investigations

Preclinical studies have explored the potential protective effects of this compound in models of ischemia-reperfusion injury, particularly in the context of cerebral ischemia. researchgate.netnih.gov

Protection from Ischemia-Induced Neuronal Degeneration (e.g., gerbil stroke models)

This compound has been shown to protect from ischemia-induced neuronal degeneration in a gerbil stroke model. researchgate.netnih.gov Transient brain ischemia in gerbils is a recognized model for studying neuronal changes in the hippocampus, where certain regions are vulnerable to ischemia-reperfusion injury. mdpi.commdpi.com While increased levels of endothelin have been observed in the ischemic brain, and endothelin receptor antagonism has shown promise in some experimental stroke models, studies directly comparing this compound with selective antagonists have yielded varied results. researchgate.net One study in a focal stroke model in rats found that while an ETA-selective antagonist significantly reduced neurological deficits, brain swelling, and infarct volume, this compound did not provide neuroprotection in this specific model. researchgate.net

Table 2: Effects of Endothelin Antagonists in a Rat Focal Stroke Model

| Compound | Effect on Neurological Deficits | Effect on Brain Swelling | Effect on Infarct Volume |

| ETA-selective antagonist | Reduced (~50%) | Reduced (~54%) | Reduced (~36%) |

| This compound | No effect | No effect | No effect |

*Data derived from a study in a rat focal stroke model. researchgate.net

Antiarrhythmic Effects Following Myocardial Ischemia-Reperfusion

Studies in perfused rat hearts have demonstrated that endothelin-1 (B181129) (ET-1) can contribute to the development of arrhythmias following ischemia and reperfusion nih.govahajournals.org. This compound has shown antiarrhythmic effects in this context. Research indicates that while ACE inhibitors can reduce ET-1 secretion and decrease ventricular extrasystoles during reperfusion, the addition of a bradykinin (B550075) B2 receptor antagonist can increase ET-1 secretion and lead to more tachyarrhythmic events nih.govahajournals.org. The co-infusion of this compound with an ACE inhibitor and a bradykinin B2 receptor antagonist resulted in an almost complete suppression of reperfusion arrhythmias nih.govahajournals.org. Furthermore, this compound administered alone was found to be as effective in reducing reperfusion arrhythmias as ACE inhibitors, suggesting a direct role of endothelin in arrhythmogenesis in this model nih.govahajournals.orgahajournals.org. Exogenous ET-1 has been shown to be proarrhythmic, while exogenous bradykinin reduced ET-1 secretion and improved cardiac rhythm nih.govahajournals.org. These findings highlight the proarrhythmic potential of ET-1 and the ability of this compound to counteract these effects.

Here is a summary of findings related to antiarrhythmic effects:

| Treatment Group | Effect on ET-1 Secretion During Reperfusion | Ventricular Extrasystoles During Reperfusion |

| Vehicle | Increased | Numerous |

| Ramiprilat or Captopril | Reduced | Fewer |

| ACE Inhibitor + Icatibant | Increased | Numerous tachyarrhythmic events |

| ACE Inhibitor + Icatibant + this compound | No different from ACE Inhibitor + Icatibant | Almost complete suppression |

| This compound alone | Not directly reported in this context | Reduced (similar to ACE inhibitors) ahajournals.org |

| Exogenous ET-1 (40 pmol/L) | Not applicable | Proarrhythmic |

| Exogenous Bradykinin (100 nmol/L) | Reduced | Improved cardiac rhythm |

Improvement of Lung Graft Function After Prolonged Ischemia

Ischemia-reperfusion injury is a significant factor contributing to primary graft failure following lung transplantation researchgate.net. Studies using this compound in a canine model of lung allotransplantation with prolonged cold ischemia (18-20 hours) have demonstrated improved graft function and survival nih.govatsjournals.org. Animals treated with this compound showed significantly lower pulmonary vascular resistance and lung tissue wet-to-dry weight ratios compared to control animals, indicating reduced edema nih.govatsjournals.org. Histological analysis revealed less inflammatory infiltration and edema in the lungs of treated animals nih.govatsjournals.org. Survival at 6 hours post-transplantation was considerably higher in the this compound treated group (100%) compared to the control group (40%) nih.govatsjournals.org. Although arterial and venous plasma ET-1 concentrations increased after transplantation in both groups, they were significantly higher in the treatment group, possibly reflecting receptor blockade nih.govatsjournals.org. Immunohistochemical analysis showed more intense ET-1 immunostaining in the airways and parenchyma of the treatment group nih.govatsjournals.org. Further research indicated that this compound treatment reduced the level of apoptosis and inducible nitric oxide synthase (NOSII) expression in the lung allograft, factors implicated in ischemia-reperfusion injury researchgate.netresearchgate.netnih.gov.

Here is a summary of findings related to lung graft function:

| Parameter | Control Group (6h post-transplantation) | This compound Group (6h post-transplantation) | Significance |

| Survival at 6 hours | 40% | 100% | Significant |

| Pulmonary Vascular Resistance | Higher | Significantly Lower | Significant |

| Lung Tissue Wet-to-Dry Weight Ratio | Higher | Significantly Lower | Significant |

| Inflammatory Infiltration and Edema (Histology) | More intense | Less intense | Not specified as statistical in source |

| Airway and Parenchyma ET-1 Immunostaining | Less intense | More intense | Not specified as statistical in source |

| Airway Epithelium and Parenchyma Apoptosis (TUNEL staining) | 40.67 +/- 6.16 | 14.13 +/- 2.84 | Significant researchgate.net |

| NOSII Expression (Immunohistochemistry) | 36.5% +/- 3.6% | 9.6% +/- 1.4% | Significant researchgate.net |

Vascular Remodeling Pathophysiology

Endothelin has been implicated in vascular remodeling processes, including neointima formation and the progression of atherosclerosis oup.comahajournals.org. This compound has been used to investigate these roles.

Attenuation of Neointima Formation Post-Angioplasty (e.g., rat carotid artery balloon angioplasty)

Studies in a rat carotid artery balloon angioplasty model have shown that endothelin-1 promotes neointimal formation ahajournals.orgnih.gov. In vitro, ET-1 significantly increased [3H]thymidine incorporation in rat aortic vascular smooth muscle cells, an effect inhibited by this compound ahajournals.orgnih.gov. In vivo, acute intra-arterial administration of exogenous ET-1 dose-dependently augmented neointimal formation ahajournals.orgnih.gov. Administration of this compound significantly reduced neointimal formation following balloon angioplasty, suggesting that endogenous endothelin-1 contributes to this process ahajournals.orgnih.gov. These findings indicate that endothelin receptor antagonists like this compound may be beneficial in attenuating vascular restenosis after injury ahajournals.orgnih.gov.

Here is a summary of findings related to neointima formation:

| Treatment Group | Neointimal Formation (relative to control) |

| Control (Balloon Angioplasty) | 100% |

| Exogenous ET-1 (dose-dependent) | Up to 150% augmentation |

| This compound (administered before and after surgery) | Approximately 50% reduction |

Contribution to Understanding Atherosclerosis Progression

While the provided search results directly demonstrate this compound's effect on neointima formation, they also indirectly support its contribution to understanding atherosclerosis progression by highlighting the role of endothelin in vascular remodeling and cell proliferation, key aspects of atherosclerosis oup.comahajournals.orgfrontiersin.orgnih.gov. Endothelin-1 is known to stimulate cell proliferation in various cell types involved in atherosclerosis, including endothelial cells, vascular smooth muscle cells, and cardiac myocytes oup.com. Both ETA and ETB receptors have been implicated in ET-1-induced cellular hypertrophy, hyperplasia, and matrix deposition, processes central to the development of atherosclerotic plaques ahajournals.org. By blocking these receptors, this compound helps to elucidate the extent to which endothelin signaling contributes to the structural changes observed in atherosclerosis ahajournals.org. Although direct studies using this compound specifically on the full progression of atherosclerosis models were not prominently found in the immediate search results, its demonstrated effects on neointima formation and ET-1's known roles in vascular remodeling strongly suggest its utility in studying the mechanisms by which endothelin influences atherosclerotic disease oup.comahajournals.orgahajournals.orgnih.gov.

Cardiac Dysfunction Studies

Endothelin is also involved in cardiac function and has been implicated in conditions like heart failure wikigenes.orgcvpharmacology.com. Endothelin receptor antagonists have been investigated for their effects on cardiac dysfunction.

Hemodynamic Effects in Chronic Heart Failure Models (e.g., canine models)

Amelioration of Cardiac Dysfunction in Diabetic Models (e.g., STZ-induced diabetic rats)

Studies utilizing streptozotocin (B1681764) (STZ)-induced diabetic rats have explored the effects of endothelin antagonism on cardiac function in the context of diabetes. In early STZ-induced diabetic hearts, where no obvious cardiac dysfunction was detected by echocardiography, the dual endothelin A/B (ETA/ETB) receptor antagonist this compound was investigated for its ability to reverse downregulated vascular endothelial growth factor (VEGF) signaling endothelins.com. Cardiac endothelin-1 (ET-1) levels were found to be significantly increased in diabetic rats compared to non-diabetic controls endothelins.com. Treatment with this compound significantly reversed these elevated cardiac ET-1 levels in diabetic hearts, demonstrating a more pronounced effect than treatment with an ETA receptor antagonist endothelins.com.

Furthermore, VEGF levels, which were significantly decreased in the hearts of diabetic rats, were completely prevented from downregulation by treatment with both the dual ETA/ETB antagonist this compound and an ETA receptor antagonist endothelins.com. The dual ETA/ETB receptor blockade with this compound proved more effective in ameliorating the alterations in phosphorylated Akt and eNOS, two crucial downstream components of the VEGF angiogenic signaling pathway, in diabetic hearts compared to selective ETA receptor antagonism endothelins.com. These findings suggest that endothelin antagonism can effectively prevent VEGF downregulation in the diabetic heart and that both dual ETA/ETB and selective ETA receptor antagonists are effective in ameliorating decreased VEGF signaling and inadequate coronary collateral development observed in diabetic hearts endothelins.com.

Renal System Studies

The endothelin system plays a significant role in regulating renal function, including vascular tone, and is implicated in the pathogenesis of various kidney diseases. Preclinical studies with this compound have provided insights into these roles.

Role in Renal Vascular Tone Regulation

This compound, as a non-peptide ETA/ETB receptor antagonist, has been used to evaluate the role of endogenous endothelin in maintaining renal vascular tone. Studies in conscious, chronically instrumented rats have shown that infusion of this compound, a nonselective ETA/ETB receptor subtype antagonist, caused effective renal plasma flow (ERPF) to converge in pregnant and virgin rats, where baseline ERPF was significantly increased in pregnant rats physiology.org. While a selective ETB receptor antagonist produced more marked renal vasoconstriction in vitro despite comparable reduction of vascular cGMP, it is suggested that this compound simultaneously blocks both the vasodilatory ETB receptor on the endothelium and the vasoconstrictive ETB receptor on vascular smooth muscle physiology.org.

In healthy male volunteers, an infusion of this compound resulted in a renal vasodilator response, with mean renal hemodynamic responses (para-aminohippurate clearance) increasing by approximately 15% relative to placebo nih.gov. This renal hemodynamic response supports a potential physiological role for endogenous endothelin in the maintenance of renal vascular tone in humans nih.gov.

Mitigation of Acute Renal Failure Induced by Ischemia-Reperfusion Injury

Endothelin has been implicated in the pathogenesis of acute renal failure (ARF), particularly that induced by ischemia-reperfusion injury (IRI) nih.govnih.gov. Studies in anesthetized uninephrectomized dogs undergoing renal occlusion, a model of ischemia-induced ARF, evaluated the effects of this compound nih.gov. Renal occlusion significantly reduced inulin (B196767) clearance, a measure of glomerular filtration rate (GFR) nih.gov. This reduction in inulin clearance was significantly attenuated by this compound nih.gov. Endogenous creatinine (B1669602) clearance showed a similar pattern nih.gov. While renal artery occlusion increased fractional sodium and potassium excretions, this compound resulted in a significant reduction in fractional sodium excretion nih.gov. These data suggest that endothelin receptor antagonists, potentially by altering tubular sodium reabsorption, may be beneficial in ischemia-induced ARF nih.gov.

In a rat model of acute ischemic renal failure, this compound treatment significantly increased the expression of KSP32 mRNA, a kidney-specific gene that is dramatically downregulated following ischemic injury physiology.org. While KSP32 mRNA expression was significantly reduced 48 hours after injury in both vehicle- and this compound-treated rats, a significant amount of KSP32 mRNA was observed at 96 hours in this compound-treated rats, with full recovery observed after 14 days, in contrast to vehicle-treated rats physiology.org. Plasma creatinine measurements also confirmed the impairment of renal function and the beneficial effect of this compound, with a statistically significant decrease in creatinine levels at 72 and 96 hours in this compound-treated rats compared to vehicle-treated rats physiology.org. Endothelin receptor antagonists, including this compound, have been shown to reduce ischemia-reperfusion injury in several organs atsjournals.org.

Implications for Proteinuric Nephropathies

The endothelin system is considered to play a role in the progression of renal damage in proteinuric nephropathies rpsg.org.uk. Preclinical studies suggest a potential for endothelin receptor antagonists to prevent the progressively deteriorating renal function observed in these conditions, including diabetic nephropathy rpsg.org.uk. Proteinuric renal disease is a major risk factor for renal failure, and minimizing proteinuria is a key management principle nih.gov. While specific detailed studies on this compound's effects solely on non-diabetic proteinuric nephropathies were not extensively detailed in the provided results, its action as a dual ETA/ETB antagonist suggests potential relevance given the implicated role of endothelin in these conditions rpsg.org.uk.

Protective Effects Against Cyclosporin Nephrotoxicity

Cyclosporine, an immunosuppressant, is known to induce nephrotoxicity, a side effect potentially mediated by increased endothelin synthesis and release ahajournals.orgresearchgate.net. Preclinical studies have investigated the effect of this compound on cyclosporine-induced nephrotoxicity medkoo.comnih.gov. This compound has been shown to prevent cyclosporine-induced renal vasoconstriction atsjournals.orgtandfonline.com. Studies in rats have directly examined the effect of this compound on cyclosporine-induced nephrotoxicity medkoo.comnih.gov. These studies support the role of endothelin in the pathogenesis of cyclosporine-induced nephrotoxicity and suggest a potential therapeutic role for endothelin receptor antagonism ahajournals.org.

Modulation of Radiocontrast-Induced Nephropathy

The role of endothelin in the pathogenesis of radiocontrast-induced nephropathy has been suggested nih.gov. Preclinical studies in rats examined the effects of this compound in this context nih.govperiodikos.com.br. In anesthetized rats, radiocontrast-induced nephropathy was produced, leading to a decrease in GFR nih.gov. The decrease in GFR in this compound-treated rats was intermediate between those treated with a selective ETA antagonist and vehicle nih.gov. This compound also reduced the marked diuresis observed in radiocontrast-treated rats nih.gov. Histopathological evaluation showed that this compound significantly decreased the percentage of medullary tubular ascending limb (mTAL) necrosis compared to vehicle-treated animals nih.gov. These results in rats suggested that administration of a nonselective endothelin receptor antagonist provided essentially equivalent ameliorative effects as selective ETA blockade in this model nih.gov.

However, a multicenter, double-blind, randomized trial in high-risk patients undergoing coronary angiography showed that intravenous administration of this compound did not prevent the nephrotoxicity that follows radiocontrast administration rpsg.org.ukoup.com. In this human study, the frequency of radiocontrast-induced nephropathy was even higher in the endothelin receptor antagonist group than in the placebo group oup.com. Another report on this trial indicated that treatment with this compound increased the incidence of contrast-medium nephropathy in patients with reduced renal function and in diabetic patients oup.com. These clinical findings seemingly contrasted with the preclinical observations in rats and raised questions about the role of endothelin as a mediator of contrast-induced nephropathy and the potential nephrotoxicity of endothelin antagonists in this specific clinical setting oup.com.

Summary of Preclinical Renal Findings with this compound

| Renal Condition | Model Organisms | Key Findings | Relevant Section |

| Renal Vascular Tone Regulation | Rats, Humans | Supports role of endogenous endothelin; increased renal blood flow/para-aminohippurate clearance; potential dual ETA/ETB effects. physiology.orgnih.gov | 4.2.1 |

| Acute Renal Failure (Ischemia-Reperfusion) | Dogs, Rats | Attenuated reduction in GFR and creatinine clearance; reduced fractional sodium excretion; increased KSP32 mRNA expression. nih.govphysiology.org | 4.2.2 |

| Proteinuric Nephropathies | N/A | Potential role for endothelin antagonism in preventing renal function deterioration. rpsg.org.uk | 4.2.3 |

| Cyclosporin Nephrotoxicity | Rats | Prevented cyclosporine-induced renal vasoconstriction; protective effects observed. medkoo.comnih.govtandfonline.com | 4.2.4 |

| Radiocontrast-Induced Nephropathy | Rats | Attenuated GFR reduction; reduced diuresis and mTAL necrosis. nih.gov | 4.2.5 |

Neurological System Studies

Increased levels of endothelin have been observed in the ischemic brain, suggesting a role for ET in cerebral ischemia. nih.govresearchgate.net

Investigation of Delayed Cerebral Vasospasm (e.g., canine subarachnoid hemorrhage models)

Delayed cerebral vasospasm is a significant complication following subarachnoid hemorrhage (SAH). researchgate.net Studies using the canine two-hemorrhage model of delayed cerebral vasospasm have investigated the effects of this compound. researchgate.netcapes.gov.brahajournals.orgnih.govahajournals.org

In isolated segments of canine basilar and anterior spinal arteries, (+/-)-SB 209670 demonstrated a dose-related inhibition of contractile responses mediated by ET. The equilibrium dissociation constant (KB) values were 4.6 nmol/L for the basilar artery and an apparent KB of 2.7 nmol/L for the anterior spinal artery. researchgate.netcapes.gov.brahajournals.orgnih.gov These effects were primarily mediated by the inhibition of ETA receptors, as the ETB selective agonist sarafotoxin 6c did not induce contraction in these vessels. researchgate.netahajournals.orgnih.gov

Furthermore, (+/-)-SB 209670 produced a concentration-dependent inhibition of the mitogenic response induced by ET-1 in vascular smooth muscle cell culture, with an IC50 of 1 nmol/L. researchgate.netahajournals.orgnih.gov

In the canine two-hemorrhage model of delayed cerebral vasospasm in vivo, intracisternal administration of (+/-)-SB 209670 (360 ± 10 micrograms/d) via osmotic minipump for 7 days resulted in significantly larger cross-sectional areas in both the basilar artery (68% versus 27%) and anterior spinal artery (78% versus 38%) on day 7, compared to the vehicle group. researchgate.netahajournals.orgnih.gov Blood pressure and heart rate did not differ between the groups. researchgate.netahajournals.orgnih.gov These findings suggest a significant role for ET, specifically via ETA receptors, in the development of delayed cerebral vasospasm and indicate that ETA receptor antagonists may be a potential therapeutic approach for SAH. researchgate.netahajournals.orgnih.gov

Neuroprotective Effects in Ischemic Brain Injury

Endothelin receptor antagonism has been explored for its potential to improve outcomes in cerebral ischemia. nih.govresearchgate.net Studies in rat models of focal stroke have evaluated the effects of this compound. nih.govresearchgate.netmedrxiv.orgnih.govnih.gov

In a study comparing the effects of the ETA-selective antagonist SB 234551 and the mixed ETA/ETB antagonist this compound in a rat focal stroke model (intraluminal suture model), SB 234551 significantly reduced neurological deficits, brain swelling (edema), and the degree of infarction. nih.govresearchgate.net In contrast, this compound did not provide any neuroprotection in this focal stroke model. nih.govresearchgate.netmedrxiv.orgnih.govnih.gov These results suggest that while ET plays a role in the pathophysiology of stroke, selectively targeting ETA receptors might be a more effective therapeutic strategy than mixed ETA/ETB blockade in this context. nih.govresearchgate.net

Pulmonary System Studies

Endothelin-1 is believed to play a role in the pathogenesis of pulmonary hypertension. ahajournals.orgnih.govsmw.chnih.gov

Implications for Pulmonary Hypertension Pathogenesis

Pulmonary hypertension is characterized by increased pulmonary vascular resistance, often involving excessive vasoconstriction and remodeling of pulmonary arteries, processes influenced by substances like ET-1. smw.chfrontiersin.org

Studies in rabbits with pulmonary hypertension secondary to left ventricular dysfunction have investigated the effects of this compound. nih.gov Intravenous administration of this compound significantly reduced the pulmonary pressor response to L-NAME, an inhibitor of nitric oxide synthase. nih.gov This suggests that under basal conditions in this model of pulmonary hypertension, endothelial ETB receptors might contribute to increased NO production, or that blocking NOS unmasks a greater underlying vasoconstriction mediated by endogenous ET-1. nih.gov

This compound effectively blocked the response to further increases in plasma ET-1 levels in rabbits with pulmonary hypertension, providing support for the potential use of ET antagonists in managing pulmonary hypertension associated with left ventricular dysfunction. nih.gov Previous studies in isolated rabbit, human, and rat small pulmonary arteries had shown that while selective ETA or ETB antagonists failed to inhibit contractile responses to ET-1, this compound was a potent and competitive inhibitor. nih.gov

In human pulmonary artery, autoradiography and competition binding studies have shown a predominance of the ETA subtype (90%) in resistance and conduit arteries, while ETB receptors are present in airway smooth muscle. nih.gov this compound labeled ETA receptors with higher affinity (Kd = 14.3 nM) than ETB receptors (Kd = 5.0 µM) in human pulmonary artery. nih.gov this compound (0.1-1 µM) totally abolished responses to ET-1 in human pulmonary resistance arteries. nih.gov

In a study involving lung allograft transplantation in dogs, treatment with the mixed ETA/ETB receptor antagonist this compound ameliorated ischemia-reperfusion injury, resulting in improved graft function and survival. atsjournals.orgresearchgate.net This was associated with lower pulmonary vascular resistance, reduced lung tissue wet-to-dry weight ratio (an indicator of edema), and improved oxygen tension. atsjournals.org The treatment group also showed lower numbers of apoptotic epithelial cells in transplanted airways and alveoli. researchgate.net

Modulation of Human Airway Contractility

The tone of airway smooth muscle is regulated by various factors, including locally released mediators like endothelins. gla.ac.uk Studies have investigated the role of endothelin receptors in human airway contractility and the effects of this compound. gla.ac.uknih.govresearchgate.netcolab.ws

In human bronchus, tension and phosphatidyl inositol (B14025) (PI) turnover experiments have been conducted to investigate the receptors and signal transduction pathways involved in contractions elicited by ET ligands. nih.gov The mixed ETA/ETB receptor antagonist this compound inhibited responses to both the ETB receptor-selective agonist sarafotoxin S6c and endothelin-1. nih.govresearchgate.net this compound (3 µM) shifted the concentration-response curves for sarafotoxin S6c and ET-1 rightward, at the 30% maximum response level, by 10.0- and 3.8-fold, respectively. nih.govresearchgate.net This indicates that this compound antagonizes both ETA and ETB receptors in human airways. gla.ac.uknih.gov

Contraction of human airway smooth muscle by ET-1 is due to a direct effect of ET receptor activation. gla.ac.uk ET-1 caused a concentration-dependent stimulation of PI turnover, which was inhibited by this compound, consistent with the involvement of ETA receptors in activating inositol phosphate (B84403) generation in human bronchial smooth muscle cells. nih.gov

Responses to ET-1 in human airway smooth muscle were found to be blocked only by simultaneous blockade of both ETA and ETB receptors, either by using a non-selective ET receptor antagonist like this compound or by combining selective ETA and ETB antagonists. gla.ac.uk

Collectively, these studies indicate that this compound modulates human airway contractility by antagonizing both ETA and ETB receptors, affecting both vasoconstriction and potentially other cellular processes like PI turnover. gla.ac.uknih.govresearchgate.net

Data Table: Effects of (+/-)-SB 209670 in Canine Cerebral Arteries

| Vessel | Agonist | Effect on Contractile Response | KB / Apparent KB |

| Canine Basilar Artery | ET | Dose-related inhibition | 4.6 nmol/L |

| Canine Anterior Spinal Artery | ET | Dose-related inhibition | 2.7 nmol/L |

Data derived from preclinical studies in canine cerebral arteries. researchgate.netcapes.gov.brahajournals.orgnih.gov

Data Table: Effects of (+/-)-SB 209670 on Delayed Cerebral Vasospasm in Canine Model

| Artery | Treatment Group Cross-sectional Area (%) | Vehicle Group Cross-sectional Area (%) |

| Basilar Artery | 68 | 27 |

| Anterior Spinal Artery | 78 | 38 |

Data represents cross-sectional areas on day 7 in the canine two-hemorrhage model. researchgate.netahajournals.orgnih.gov

Data Table: Affinity of this compound for Human ET Receptors

| Receptor Subtype | Ki (nM) | Kd (nM) in Human Pulmonary Artery |

| ETA | 0.2 | 14.3 |

| ETB | 18 | 5000 (5.0 µM) |

Data compiled from binding studies. medchemexpress.compnas.orgnih.gov

Data Table: Effects of this compound in Canine Lung Allograft Ischemia-Reperfusion Injury

| Parameter | This compound Treatment Group | Control Group |

| Survival at 6 hours (%) | 100 | 40 |

| Pulmonary Vascular Resistance | Significantly lower | Higher |

| Lung Tissue Wet-to-Dry Ratio | Significantly lower | Higher |

| Oxygen Tension | Improved | --- |

| Apoptotic Epithelial Cells | Lower numbers | Higher numbers |

Data summarized from studies in a canine lung allotransplantation model. atsjournals.orgresearchgate.net

Pharmacological Interactions and Systemic Modulations by Sb 209670

Synergistic Effects with Other Cardiorenal Agents (e.g., Angiotensin Receptor Blockers)

Research indicates potential synergistic interactions between endothelin receptor antagonists like SB-209670 and agents targeting the renin-angiotensin system (RAS), such as Angiotensin Receptor Blockers (ARBs). Studies in hypertensive transgenic rats (mRen-2)27, which overexpress renin and angiotensinogen (B3276523) genes, have shown that co-administration of the non-selective endothelin receptor antagonist this compound and losartan (B1675146) (an ARB) resulted in super-additive vasodilator and hypotensive effects oup.com. This suggests that simultaneous blockade of both endothelin and angiotensin II pathways may offer enhanced therapeutic benefits in certain hypertensive conditions where both systems are implicated oup.comcapes.gov.br. The interaction between endotheelin-1 and the renin-angiotensin system has been considered in the context of hypertension pathogenesis oup.comahajournals.org.

Impact on Endogenous Endothelin-1 (B181129) Plasma Levels

Administration of this compound has been observed to increase plasma levels of endogenous Endothelin-1 (ET-1) atsjournals.orgoup.comnih.gov. This effect is consistent with findings for other endothelin receptor antagonists and may be attributed to the blockade of ETB receptors, which are involved in the clearance of ET-1 atsjournals.orgoup.com. By blocking these receptors, this compound may impair the normal uptake and metabolism of ET-1, leading to its accumulation in the plasma atsjournals.orgoup.com. Studies in healthy volunteers receiving intravenous infusions of this compound showed dose-related increases in immunoreactive endothelin-1 nih.gov. For instance, in one study, a similar intravenous infusion of this compound produced a 6-fold increase in plasma ET-1 concentration in healthy volunteers oup.com.

Interactions with Other Neurohumoral Systems (e.g., Renin-Angiotensin System, Kallikrein-Bradykinin System)

This compound interacts with the renin-angiotensin system, primarily through its effects on endothelin receptors, which can influence RAS activity oup.comahajournals.orgresearchgate.net. As mentioned, studies combining this compound with ARBs highlight the interplay between the endothelin system and the RAS in blood pressure regulation oup.com. The endothelin system has been suggested to promote hypertension indirectly, for example, through activation or synergism with the renin-angiotensin system ahajournals.org. Chronic treatment with this compound in transgenic hypertensive mice with activated RAS significantly attenuated phenotypes associated with hypertension, suggesting an interaction between the endothelin system and the highly activated RAS in these models researchgate.net.

While the primary interaction discussed in the provided information is with the RAS, the Kallikrein-Bradykinin System is another neurohumoral system involved in blood pressure regulation and inflammation wikipedia.orgwikipedia.orguzh.ch. Although direct interactions of this compound with the Kallikrein-Bradykinin system are not explicitly detailed in the search results, the interplay between the endothelin system and the Kallikrein-Bradykinin system is recognized, particularly in the context of ACE inhibitors and ARBs influencing bradykinin (B550075) levels uzh.ch. Further research would be needed to clarify any direct modulatory effects of this compound on the Kallikrein-Bradykinin system.

Comprehensive Analysis of Systemic Hemodynamic Parameters (e.g., total peripheral resistance, cardiac output)

This compound has demonstrated significant effects on systemic hemodynamic parameters, particularly in hypertensive models. Its antihypertensive effect is primarily attributed to a reduction in total peripheral resistance (TPR) ahajournals.orgahajournals.org. This reduction in TPR is a result of systemic vasodilation mediated by endothelin receptor blockade ahajournals.org.

Studies in conscious, unrestrained spontaneously hypertensive rats (SHR) showed that sustained intravenous infusion of this compound led to a significant reduction in mean arterial pressure ahajournals.orgahajournals.org. This was associated with a decrease in heart rate but only a minimal reduction in cardiac output, as stroke volume was elevated ahajournals.orgahajournals.org. The net effect was a decrease in total peripheral resistance ahajournals.orgahajournals.org.

In renin-hypertensive rats, this compound also lowered blood pressure to a similar extent as in SHR ahajournals.org. In these rats, infusion of this compound resulted in a significant reduction in blood pressure without a significant effect on heart rate ahajournals.org.

The hemodynamic effects observed in animal models highlight the role of endothelin in maintaining vascular tone and blood pressure, and how its blockade by this compound leads to vasodilation and reduced peripheral resistance ahajournals.orgahajournals.orgahajournals.org.

Data on Hemodynamic Effects of this compound in SHR:

| Parameter | Change with this compound (10 µg/kg/min IV infusion) | Citation |

| Mean Arterial Pressure | ~25 mm Hg reduction (~16% decrease) | ahajournals.orgahajournals.org |